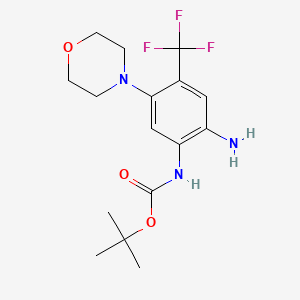

tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate

Description

tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate is a carbamate derivative featuring a trifluoromethyl group at the para position, a morpholino substituent at the meta position, and an amino group at the ortho position of the phenyl ring. The tert-butyl carbamate moiety serves as a protective group for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-[2-amino-5-morpholin-4-yl-4-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)21-12-9-13(22-4-6-24-7-5-22)10(8-11(12)20)16(17,18)19/h8-9H,4-7,20H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIHNUHJKRFJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N2CCOCC2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate, with the CAS number 473537-64-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 361.36 g/mol. The structure features a tert-butyl group, a morpholine moiety, and a trifluoromethyl group attached to a phenyl ring. These structural characteristics may influence its biological activity significantly.

Modulation of ATP-Binding Cassette Transporters

Research indicates that this compound may act as a modulator of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in drug absorption and disposition, making this compound potentially valuable in pharmacology and drug development.

Interaction with Membrane Proteins

Studies suggest that this compound interacts with various biological targets, particularly membrane proteins involved in drug transport. Understanding these interactions is vital for optimizing therapeutic applications and predicting side effects.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting its potential as an anti-cancer agent.

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on A549 lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations around 5 μM .

Case Study 2: Drug Transport Modulation

Another study focused on the compound's role in modulating ABC transporters. It was observed that the compound increased the bioavailability of co-administered drugs by inhibiting specific transporter proteins, thus enhancing their therapeutic efficacy.

Comparison with Similar Compounds

The following analysis compares tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate with structurally and functionally related carbamate derivatives.

Structural Analogs

Key Observations :

- Electron Effects: The trifluoromethyl group in all compounds enhances metabolic stability and lipophilicity. The morpholino group in the target compound improves solubility compared to nitro or chloro analogs .

- Functional Group Impact: The amino group in the target compound (vs. nitro in ) facilitates nucleophilic reactions, making it more versatile in downstream modifications.

Pharmacological Activity

- FAK Inhibition: The compound in , tert-Butyl (2-((2-((4-((4-((2-(methylcarbamoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)carbamate, shares a trifluoromethyl-pyrimidine motif with the target compound.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate?

- Methodology : The compound is synthesized via carbamate formation between the primary amine and tert-butyl chloroformate. Critical parameters include:

- Base selection : Triethylamine or DMAP in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to neutralize HCl byproducts .

- Stoichiometry : Maintain a 1:1 molar ratio of amine to chloroformate to minimize side reactions (e.g., over-alkylation).

- Reaction monitoring : Use thin-layer chromatography (TLC) or LCMS to track progress. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) yields >90% purity .

Q. Which analytical techniques are essential for structural characterization?

- Key techniques :

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and carbamate formation (e.g., tert-butyl singlet at ~1.4 ppm) .

- LCMS/HPLC : Verify molecular ion ([M+H]+) and retention time consistency (e.g., ~1.01 minutes under SQD-FA05 conditions) .

- X-ray crystallography : For unambiguous stereochemical assignment, refine data using SHELXL (e.g., SHELX-76 for small-molecule refinement) .

Q. What safety protocols should be followed during handling?

- Hazard mitigation :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) in poorly ventilated areas .

- First aid : Flush eyes/skin with water for 15 minutes upon exposure. Seek medical attention for inhalation or ingestion .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can discrepancies in solubility data between studies be systematically resolved?

- Experimental design :

- Solvent screening : Test solubility in DMSO, THF, and aqueous buffers (pH 1–13) using dynamic light scattering (DLS) to assess aggregation .

- Temperature control : Conduct experiments at 25°C and 37°C to mimic biological conditions.

- Standardized reporting : Document solvent purity, equilibration time, and particle size distribution .

Q. What strategies improve reaction yields during carbamate formation?

- Optimization approaches :

- Catalysis : Add catalytic DMAP to enhance nucleophilicity of the amine .

- Inert atmosphere : Use nitrogen/argon to prevent moisture-sensitive side reactions.

- Scale-up adjustments : For multi-gram synthesis, replace DCM with THF for easier solvent removal .

Q. How should conflicting computational and crystallographic data be reconciled?

- Validation workflow :

- Multi-technique crosscheck : Compare X-ray-derived bond lengths/angles with density functional theory (DFT) calculations.

- Polymorph screening : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to identify dominant crystal forms .

- Dynamic NMR : Probe conformational flexibility in solution that may diverge from solid-state structures .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results in cell-based assays?

- Troubleshooting steps :

- Dose-response validation : Repeat assays with freshly prepared stock solutions (e.g., DMSO stored at -80°C) to exclude degradation .

- Cell line authentication : Confirm absence of mycoplasma contamination and genetic drift.

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. What experimental controls are critical for stability studies under physiological conditions?

- Design considerations :

- pH stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24–72 hours. Monitor degradation via LCMS .

- Temperature gradients : Compare stability at 4°C, 25°C, and 37°C.

- Light exposure : Assess photodegradation by comparing samples stored in amber vs. clear vials .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.